molecular formula C18H22O3 B12407710 2-Hydroxyestrone-13C6

2-Hydroxyestrone-13C6

Katalognummer: B12407710
Molekulargewicht: 292.32 g/mol
InChI-Schlüssel: SWINWPBPEKHUOD-XUEWEILHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyestrone-13C6 involves the incorporation of stable heavy isotopes of carbon into the molecular structure of 2-Hydroxyestrone. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope . The exact synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent labeling. The process involves the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the incorporation of the 13C isotope and to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyestrone-13C6 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydroxy derivatives .

Wirkmechanismus

2-Hydroxyestrone-13C6 exerts its effects through specific receptor-mediated pathways. It acts as an antiestrogenic agent by binding to estrogen receptors and inhibiting their activity. This leads to a decrease in the levels of luteinizing hormone and prolactin, which are involved in the regulation of reproductive functions . The compound also exhibits anticarcinogenic properties by interfering with the growth and proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxyestrone-13C6 is unique compared to other similar compounds due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:

These compounds share some biological activities but differ in their specific effects and applications.

Eigenschaften

Molekularformel

C18H22O3

Molekulargewicht

292.32 g/mol

IUPAC-Name

(8R,9S,13S,14S)-2,3-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1

InChI-Schlüssel

SWINWPBPEKHUOD-XUEWEILHSA-N

Isomerische SMILES

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=CC(=C(C=C34)O)O

Kanonische SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.